molecular formula C19H21F3N4O B2830257 N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775546-68-3

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2830257
CAS No.: 1775546-68-3
M. Wt: 378.399
InChI Key: LPCYCGGLQXVVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyrimidine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include trifluoromethyl ketones and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .

Scientific Research Applications

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrimidine-containing molecules. Examples include:

Uniqueness

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-2-13-3-5-15(6-4-13)25-18(27)14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h3-6,11-12,14H,2,7-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCYCGGLQXVVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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